Hydrogen‑Bond Donor Count: Zero vs. One – Impact on Permeability and Off‑Target Liability
The target compound contains zero hydrogen‑bond donors (HBD = 0), whereas the closest commercially available analog, 6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione (CAS 377067‑64‑6), possesses one HBD (the N1‑H). This is a binary, quantifiable difference: HBD count = 0 vs. 1 [1]. In multiparameter optimization schemes widely adopted in drug discovery (e.g., CNS MPO, Pfizer '3/75 rule'), a reduction from HBD = 1 to HBD = 0 is associated with higher passive permeability (lower TPSA) and reduced efflux liability, and the effect is most pronounced for targets requiring brain penetration or intracellular access [2]. Every HBD correlates with an approximately 10‑fold decrease in permeability in certain Caco‑2 and PAMPA models [3].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (N1 substituted with allyl) |
| Comparator Or Baseline | 6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione: HBD = 1 |
| Quantified Difference | ΔHBD = −1 (complete elimination of HBD) |
| Conditions | Structural analysis based on InChI (InChI=1S/C13H13BrN2O2) vs. InChI of unsubstituted analog (InChI=1S/C10H9BrN2O2). HBD count calculated per Lipinski definition. |
Why This Matters
For programs targeting intracellular or CNS‑located targets, the zero‑HBD profile of the target compound may confer a meaningful advantage in passive permeability, making it a better fit than the HBD‑bearing analog for permeability‑sensitive chemotypes.
- [1] PubChem. 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione (CID 718442). Computed HBD count = 1. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] Wager T.T. et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. DOI: 10.1021/acschemneuro.6b00029. View Source
- [3] Veber D.F. et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. DOI: 10.1021/jm020017n. View Source
